tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
CAS No.: 1251003-79-8
Cat. No.: VC3418907
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251003-79-8 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3 |
| Standard InChI Key | CLQOBQMWTRTELS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 |
Introduction
Chemical Structure and Properties
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate features a spirocyclic core with a spiro[4.5]decane skeleton containing two nitrogen atoms at positions 2 and 6, and an oxygen atom at position 9. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2. This structural arrangement creates a rigid molecular framework with specific spatial orientations that contribute to its chemical and potential biological properties.
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:
| Property | Value | Basis for Determination |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ | Structural analysis |
| Molecular Weight | 242.31 g/mol | Calculated from molecular formula |
| Physical State | White to off-white solid | Similar to related compounds |
| Solubility | Soluble in DCM, chloroform, methanol, DMSO | Typical for Boc-protected spirocyclic amines |
| Structural Features | Spirocyclic core, Boc group, ether linkage | Determined from chemical name |
| LogP (predicted) | 1.8-2.2 | Based on similar spirocyclic structures |
The presence of the Boc protecting group makes this compound relatively stable under neutral and basic conditions while allowing for selective deprotection under acidic conditions, a property that enhances its utility in multi-step organic synthesis.
Structural Comparison with Related Compounds
To better understand the unique structural features of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, it is valuable to compare it with structurally similar compounds. Several related compounds have been identified and characterized in the literature:
These structural variations, though subtle, can significantly impact chemical reactivity, physical properties, and potential biological interactions. The position of the oxygen atom within the spirocyclic framework affects the ring conformation and electron distribution, while the location of the Boc protecting group determines which nitrogen can be selectively functionalized in subsequent reactions.
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 0-25°C for protection steps | Controls selectivity and minimizes side reactions |
| Solvents | DCM, THF, DMF | Influences solubility and reaction kinetics |
| Catalysts | Lewis acids, transition metals | Facilitates specific transformations |
| Purification | Column chromatography, recrystallization | Ensures high purity of final product |
These parameters are critical for achieving high yields and purity, particularly when scaling up production from laboratory to industrial scales.
Chemical Reactivity Profile
The chemical behavior of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is characterized by the reactivity of its functional groups and structural elements:
Key Reactive Sites
-
Boc-protected nitrogen (position 2): Can undergo deprotection under acidic conditions (TFA, HCl), revealing a reactive secondary amine.
-
Free nitrogen (position 6): Serves as a nucleophilic site for alkylation, acylation, or other functionalization reactions.
-
Ether oxygen (position 9): Generally stable but can participate in certain transformations under specific conditions.
-
Spirocyclic junction: Provides structural rigidity and defined spatial arrangement of functional groups.
Common Reaction Types
Based on structural analysis and data from similar compounds, tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate can participate in various reaction types:
| Reaction Type | Reactive Site | Typical Conditions | Potential Applications |
|---|---|---|---|
| Deprotection | N-Boc group | TFA/DCM, HCl/dioxane | Revealing free amine for further functionalization |
| N-Alkylation | Free nitrogen | Alkyl halide, base | Introduction of functional groups |
| N-Acylation | Free nitrogen | Acid chloride, base | Formation of amides |
| Reduction | Entire molecule | Various reducing agents | Modification of functional groups |
| Oxidation | Spirocyclic core | Oxidizing agents | Introduction of additional functionality |
These reactions provide routes to create diverse derivatives with potentially enhanced properties for specific applications.
Applications in Organic Synthesis
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate serves as a versatile building block in organic synthesis due to its unique structural features:
As a Synthetic Intermediate
The compound functions effectively as an intermediate in multi-step synthesis pathways for more complex molecules. Its value lies in:
-
Providing a rigid, three-dimensional scaffold with defined spatial arrangement
-
Offering multiple reactive sites for selective functionalization
-
Contributing to structural diversity in compound libraries
"Its unique structure makes it valuable for constructing spirocyclic compounds" which are increasingly important in modern drug discovery.
In Fragment-Based Approaches
The compound can serve as a valuable fragment in fragment-based drug discovery, offering:
-
A unique 3D shape that can access novel chemical space
-
Multiple potential interaction points with biological targets
-
Opportunities for growth and elaboration in multiple directions
This approach aligns with contemporary medicinal chemistry strategies that emphasize three-dimensional structural diversity over traditional flat aromatic systems.
Biological Activity and Medicinal Chemistry Applications
While specific biological data for tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is limited, the compound class shows promising potential in medicinal chemistry applications:
| Therapeutic Area | Mechanism | Supporting Evidence |
|---|---|---|
| Central Nervous System | Receptor modulation | Similar spirocyclic structures in CNS-active compounds |
| Anti-inflammatory | Enzyme inhibition | Related compounds show enzyme inhibitory properties |
| Antimicrobial | Multiple mechanisms | Spirocyclic structures present in several antimicrobial agents |
| Anticancer | Various pathways | Potential for developing targeted therapies based on modified scaffolds |
"In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles".
Structure-Activity Relationships
The unique spirocyclic structure contributes significantly to biological activity through:
-
Rigid conformation that can lead to selective binding with biological targets
-
Multiple hydrogen bond donors and acceptors for target interaction
-
Defined spatial arrangement of functional groups
-
Opportunities for selective modification to tune activity and pharmacokinetic properties
"The spirocyclic structure may enable the compound to bind to specific sites on these targets, modulating their activity", making it a valuable scaffold for medicinal chemistry exploration.
Spectroscopic Characteristics
The spectroscopic profile of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate provides valuable information for structure confirmation and purity assessment:
Predicted Spectroscopic Properties
Based on structural analysis and comparison with similar compounds, the following spectroscopic features can be predicted:
NMR Spectroscopy
¹H NMR (predicted key signals):
-
tert-Butyl group: singlet at δ 1.40-1.50 ppm (9H)
-
Methylene protons: complex multiplets between δ 1.60-3.80 ppm
-
NH proton: broad singlet (position and visibility dependent on conditions)
¹³C NMR (predicted key signals):
-
Carbonyl carbon: δ 155-160 ppm
-
tert-Butyl quaternary carbon: δ 79-81 ppm
-
tert-Butyl methyl carbons: δ 28-29 ppm
-
Spirocyclic junction carbon: δ 58-62 ppm
-
Other carbon signals: various shifts between δ 25-70 ppm
Mass Spectrometry
Predicted collision cross section data for various adducts provides valuable information for mass spectrometric analysis:
| Adduct | m/z (predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 243.17 | 157-160 |
| [M+Na]⁺ | 265.15 | 164-166 |
| [M+NH₄]⁺ | 260.20 | 164-167 |
Research and Development Trends
Current research trends regarding tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate and related compounds focus on several key areas:
Synthetic Methodology Improvements
Recent developments include:
-
More efficient routes to spirocyclic frameworks
-
Stereoselective approaches for asymmetric synthesis
-
Flow chemistry adaptations for scalable production
-
Green chemistry protocols with reduced environmental impact
These advancements are making such compounds more accessible for research and development purposes.
Expanding Applications
Emerging applications for this compound class include:
-
As scaffolds in DNA-encoded library synthesis
-
Components in supramolecular chemistry
-
Building blocks for functional materials
-
Templates for catalyst development
"The compound is a versatile intermediate in organic synthesis, potentially used in the development of pharmaceuticals and other bioactive molecules due to its unique structural features".
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume